molecular formula C8H4BrClN2O B13358587 2-(5-Bromofuran-2-yl)-4-chloropyrimidine

2-(5-Bromofuran-2-yl)-4-chloropyrimidine

Cat. No.: B13358587
M. Wt: 259.49 g/mol
InChI Key: COCDZLCCVFXXFV-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-4-chloropyrimidine: is a heterocyclic compound that contains both furan and pyrimidine rings. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound is known for its potential biological activities and is often used in scientific research to explore new chemical reactions and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromofuran-2-yl)-4-chloropyrimidine typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.

    Formation of Pyrimidine Ring: The brominated furan is then reacted with a suitable pyrimidine precursor, such as 4-chloropyrimidine, under specific conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 2-(5-Bromofuran-2-yl)-4-chloropyrimidine is used as a building block in organic synthesis to create more complex molecules. It is valuable in the development of new synthetic methodologies and reaction mechanisms.

Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound in drug discovery and development.

Industry: In the agrochemical industry, this compound is used to synthesize herbicides, fungicides, and insecticides. Its unique structure allows for the development of compounds with specific biological targets.

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)-4-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 2-(5-Bromofuran-2-yl)pyrimidine
  • 4-Chloro-2-(furan-2-yl)pyrimidine
  • 2-(5-Bromothiophen-2-yl)-4-chloropyrimidine

Comparison: 2-(5-Bromofuran-2-yl)-4-chloropyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of electronic and steric properties that make it versatile in various chemical reactions and applications.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-4-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-6-2-1-5(13-6)8-11-4-3-7(10)12-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCDZLCCVFXXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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